molecular formula C24H24ClN5O3 B14105087 3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14105087
M. Wt: 465.9 g/mol
InChI Key: UALLIMIZJRRKOA-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrimidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of nitro groups may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHYLPHENYL 2-(4-CHLOROPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE
  • 2,4-DICHLOROPHENYL 6-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE
  • 3,4-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE

Uniqueness

Compared to these similar compounds, 3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24ClN5O3

Molecular Weight

465.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24ClN5O3/c1-14-4-9-18(10-15(14)2)28-12-19(31)13-29-20-21(26-23(28)29)27(3)24(33)30(22(20)32)11-16-5-7-17(25)8-6-16/h4-10,19,31H,11-13H2,1-3H3

InChI Key

UALLIMIZJRRKOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl)O)C

Origin of Product

United States

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